3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol: is a chemical compound with the molecular formula C13H18FNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyl group substituted with a fluorine atom and a methoxy group, attached to the piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzyl chloride and piperidine.
Nucleophilic Substitution: The 3-fluoro-4-methoxybenzyl chloride undergoes nucleophilic substitution with piperidine to form the intermediate 3-(3-fluoro-4-methoxybenzyl)piperidine.
Oxidation: The intermediate is then oxidized to introduce the hydroxyl group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Fluoro-4-methoxybenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding piperidine derivative.
Substitution: The fluorine atom and methoxy group on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(3-fluoro-4-methoxybenzyl)piperidin-3-one.
Reduction: Formation of 3-(3-fluoro-4-methoxybenzyl)piperidine.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Pharmacology: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.
Medicine:
Drug Development: Explored for its potential therapeutic effects, including as an antiviral or anticancer agent.
Industry:
Material Science:
Wirkmechanismus
The mechanism of action of 3-(3-fluoro-4-methoxybenzyl)piperidin-3-ol depends on its specific application. In pharmacology, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The piperidine ring can also play a role in its overall pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
- 3-(3-Fluoro-4-methylbenzyl)piperidine
- 4-(3-Fluoro-4-methoxybenzyl)piperidine hydrochloride
- 2-(3-Fluorobenzyl)piperidine hydrochloride
Comparison:
- Structural Differences: The presence of different substituents on the benzyl ring (e.g., methoxy vs. methyl) can significantly impact the compound’s chemical and biological properties.
- Unique Features: The combination of the fluorine atom and methoxy group in 3-(3-fluoro-4-methoxybenzyl)piperidin-3-ol provides unique electronic and steric effects, potentially enhancing its reactivity and selectivity in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H18FNO2 |
---|---|
Molekulargewicht |
239.29 g/mol |
IUPAC-Name |
3-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C13H18FNO2/c1-17-12-4-3-10(7-11(12)14)8-13(16)5-2-6-15-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3 |
InChI-Schlüssel |
UYNPWZRRJHJEAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2(CCCNC2)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.